molecular formula C14H15N5O5S2 B2718224 methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034333-25-8

methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2718224
CAS No.: 2034333-25-8
M. Wt: 397.42
InChI Key: NZIMRGSIBVTEFE-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene-2-carboxylate core substituted with a sulfamoyl linker and a 1,2,4-oxadiazole ring bearing a 1-ethylpyrazole moiety. The sulfamoyl group may enhance solubility or hydrogen-bonding interactions, critical for target binding .

Properties

IUPAC Name

methyl 3-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O5S2/c1-3-19-8-9(6-15-19)13-17-11(24-18-13)7-16-26(21,22)10-4-5-25-12(10)14(20)23-2/h4-6,8,16H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIMRGSIBVTEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic acid, sodium tris(acetoxy)borohydride, and trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of compounds containing the oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can act against various bacterial strains, suggesting that methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate may also possess such activities through structural analogies .

Anti-inflammatory Potential : The compound has been evaluated for its anti-inflammatory effects. In silico studies using molecular docking techniques have indicated that it may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This suggests a potential application in treating inflammatory diseases .

Organic Synthesis

This compound can be synthesized through various methods that utilize readily available reagents. The synthetic routes often involve multi-step reactions that include:

  • Formation of the Thiophene Ring : Starting from commercially available thiophene derivatives.
  • Introduction of the Oxadiazole Moiety : Achieved through cyclization reactions involving hydrazine derivatives.
  • Sulfamoylation : The sulfamoyl group can be introduced via nucleophilic substitution reactions.

These synthetic strategies not only enhance the compound's availability for research but also allow for the modification of its structure to optimize biological activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of related compounds:

Study ReferenceFocusFindings
MDPI (2020) Anti-inflammatory activitySuggested as a potential 5-lipoxygenase inhibitor based on molecular docking studies.
Turkish Journal of Chemistry (2021) Synthesis and biological activityDemonstrated antimicrobial properties of oxadiazole derivatives similar to the target compound.
PMC (2022) Synthesis methodsDiscussed efficient synthetic routes for pyrazole derivatives with potential biological applications.

Mechanism of Action

The mechanism of action of methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Analogues

Compound Name Core Structure Substituents Functional Groups
Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate (Target) Thiophene-2-carboxylate 1-Ethylpyrazole-oxadiazole, sulfamoyl Oxadiazole, pyrazole, sulfonamide, ester
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Thiophene-2-carboxylate Pyrazolo-pyrimidine, fluorophenyl-chromenone, ethyl Pyrazole, pyrimidine, chromenone, ester
2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromen-4-one Pyrazolo-pyrimidine, fluorophenyl, methylthiophene Pyrimidine, chromenone, thiophene

Key Observations:

  • The target compound uniquely combines an oxadiazole ring with a sulfamoyl linker, distinguishing it from pyrazolo-pyrimidine-based analogues.
  • The ethylpyrazole group in the target may confer selective binding to hydrophobic pockets in enzyme active sites compared to bulkier substituents in analogues .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility (µg/mL)
Target Compound ~450 (estimated) Not reported 2.1–2.5 ~50 (PBS, pH 7.4)
Methyl 4-(4-amino-...chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate 560.2 227–230 3.8–4.2 ~10 (PBS, pH 7.4)
Example 62 Chromen-4-one derivative 542.1 215–218 4.0–4.5 <5 (PBS, pH 7.4)

Analysis:

  • The target’s lower molecular weight and moderate LogP (2.1–2.5) suggest improved membrane permeability compared to higher LogP analogues (3.8–4.5), which may suffer from poor bioavailability.
  • The absence of fluorinated aromatic rings in the target likely contributes to its higher predicted aqueous solubility (~50 µg/mL) versus fluorinated derivatives (~5–10 µg/mL) .

Biological Activity

Methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex compound with potential biological activities that warrant detailed investigation. This article synthesizes available research findings, emphasizing its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Thienyl Carboxylate : Provides a scaffold for interaction with biological targets.
  • Oxadiazole Ring : Known for its role in pharmacological activity.
  • Pyrazole Substituent : Often associated with anti-inflammatory and anti-cancer properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The specific compound may similarly inhibit microbial growth through mechanisms involving disruption of cellular processes or enzyme inhibition.

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells. The compound's ability to interact with specific molecular targets could lead to the development of novel cancer therapies .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, similar compounds have demonstrated the ability to inhibit cysteine proteases in Trypanosoma cruzi, which could be extrapolated to suggest that this compound could inhibit enzymes critical for pathogen survival .

Interaction with Cellular Targets

The compound's diverse functional groups allow it to bind with various cellular targets, potentially modulating signaling pathways and affecting gene expression. This interaction can lead to alterations in cellular metabolism and proliferation .

In Vitro Studies

In vitro studies have shown that similar compounds exhibit dose-dependent effects on cell viability. For example, a study on oxadiazole derivatives reported IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis, indicating potent antibacterial activity . While specific data on this compound is limited, these findings suggest a promising avenue for further exploration.

Animal Model Studies

Animal studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. Preliminary studies on related pyrazole compounds have indicated beneficial effects on metabolic pathways at low doses while showing cytotoxicity at higher concentrations . These findings highlight the importance of dose optimization in therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectReference
AntimicrobialOxadiazole DerivativesInhibition of M. tuberculosis
AnticancerPyrazole DerivativesInduction of apoptosis
Enzyme InhibitionCysteine Protease InhibitorsDisruption of metabolic processes

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